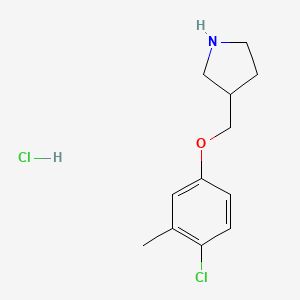
4-Chloro-3-methylphenyl 3-pyrrolidinylmethyl ether hydrochloride
Overview
Description
Scientific Research Applications
Cognitive Enhancement Properties
4-Chloro-3-methylphenyl 3-pyrrolidinylmethyl ether hydrochloride, as a part of the 3-pyridyl ether class of nicotinic acetylcholine receptor (nAChR) ligands, has shown potential in cognitive enhancement. Studies on ABT-089, a compound from this class, demonstrated positive effects in both rodent and primate models of cognitive enhancement. This indicates its potential utility in treating cognitive disorders due to its biological activities and favorable oral bioavailability (Lin et al., 1997).
Heterocyclic Ring Closure Reactions
In the field of organic chemistry, 4-Chloro-3-methylphenyl 3-pyrrolidinylmethyl ether hydrochloride is involved in complex synthetic procedures. For example, trihaloacetylated enol ethers, which include this compound, have been synthesized and used in heterocyclic ring closure reactions with hydroxylamine, highlighting its role in advanced organic synthesis and the formation of new chemical entities (Colla et al., 1991).
Synthesis of Organosoluble Polymers
This compound also plays a role in the synthesis of polymers. For instance, it is used in the preparation of novel thermally stable poly(ether imide ester)s. The compound's presence in the reaction process assists in creating polymers with desirable physical and thermal properties, which are significant for various industrial applications (Mehdipour‐Ataei & Amirshaghaghi, 2005).
Applications in Antifungal and Antibacterial Agents
The compound has been synthesized for use as antifungal and antibacterial agents. Compounds like 2-methyl-4-chlorophenyl-4'-pyridyl ether, prepared by condensation of N-pyridyl-4-pyridinium chloride hydrochloride with phenols, have shown effectiveness as antifungal agents, illustrating the potential medical applications of derivatives of 4-Chloro-3-methylphenyl 3-pyrrolidinylmethyl ether hydrochloride (Muhlhauser & Jorgensen, 1968).
Safety and Hazards
properties
IUPAC Name |
3-[(4-chloro-3-methylphenoxy)methyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO.ClH/c1-9-6-11(2-3-12(9)13)15-8-10-4-5-14-7-10;/h2-3,6,10,14H,4-5,7-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXNMVBXQWGFBQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2CCNC2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-methylphenyl 3-pyrrolidinylmethyl ether hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



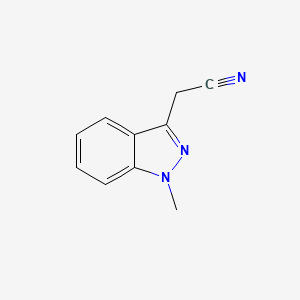
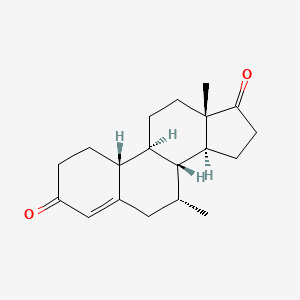
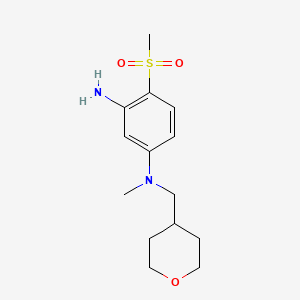

![N-Cyclohexyl-N-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide HCl](/img/structure/B1424519.png)
![(3-Methyl-1-piperidinyl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride](/img/structure/B1424520.png)
![4-{2-[(4-Methylbenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1424522.png)
![3-[2-(2-Methoxyethoxy)ethyl]piperidine hydrochloride](/img/structure/B1424523.png)

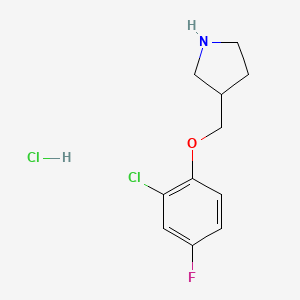
![2-[2-(2-Chloro-4-nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1424528.png)
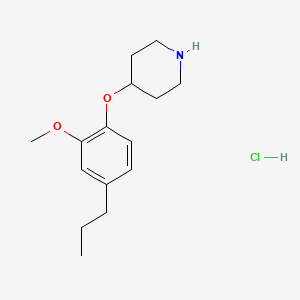
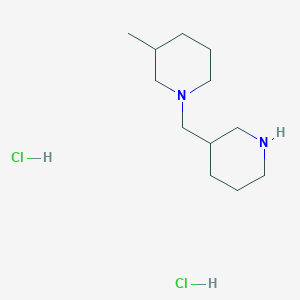
![3-{[(4-Chlorobenzyl)oxy]methyl}pyrrolidine hydrochloride](/img/structure/B1424533.png)